Higher Lipophilicity vs. Quinazoline-4-carbonitrile and Quinazolinone Analogs Enhances Membrane Permeability and CNS Penetration Potential
2-Phenylquinazoline-4-carbonitrile (LogP: 3.22) exhibits significantly higher lipophilicity compared to the unsubstituted quinazoline-4-carbonitrile core (LogP: 1.50) and the corresponding quinazolinone analog, 2-phenylquinazolin-4(3H)-one (LogP: ~2.0-2.5) [1]. This 1.72 log unit increase in lipophilicity relative to the core scaffold translates to an approximately 50-fold increase in partition coefficient, which is a critical parameter for predicting passive membrane permeability and potential blood-brain barrier penetration [2]. This property is not shared by less lipophilic alternatives, making this compound a strategic choice for programs targeting intracellular or CNS-accessible biological targets.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.22 |
| Comparator Or Baseline | Quinazoline-4-carbonitrile (LogP: 1.50); 2-Phenylquinazolin-4(3H)-one (LogP: ~2.0-2.5) |
| Quantified Difference | ΔLogP = 1.72 vs. quinazoline-4-carbonitrile |
| Conditions | QSPR (Quantitative Structure-Property Relationship) prediction |
Why This Matters
Lipophilicity is a primary determinant of a compound's ability to cross biological membranes; selecting a more lipophilic analog can be a deliberate strategy to improve cellular uptake or CNS exposure in a screening campaign.
- [1] NCBI PubChem. 2-Phenylquinazoline-4-carbonitrile. QSPR LogP: 3.22. Accessed 2026. View Source
- [2] Le, T.N., et al. Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling. Bioorg Med Chem. 2011; 19(14):4399-4404. View Source
